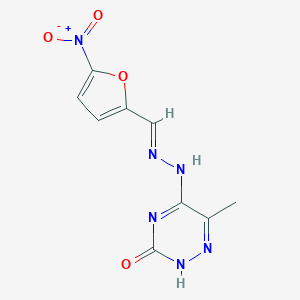![molecular formula C17H16N4O B241301 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B241301.png)
2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile is a synthetic compound with a spirocyclic structure. It has been found to possess several biological activities, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting enzymes and signaling pathways involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and pain. It has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various cellular processes and diseases. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential as a treatment for various diseases, such as cancer, fungal infections, and viral infections. Additionally, research could focus on improving its solubility and bioavailability to make it more useful in lab experiments and potential drug development.
Métodos De Síntesis
The synthesis of 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile has been reported in the literature. The most common method involves the reaction of isatin, 2-aminobenzaldehyde, and malononitrile in the presence of a catalyst such as piperidine or pyridine. The reaction proceeds through a multi-step process involving Knoevenagel condensation, Michael addition, and cyclization to form the spirocyclic structure.
Aplicaciones Científicas De Investigación
2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile has been studied extensively for its biological activities. It has been found to possess anticancer, antifungal, antiviral, and antibacterial properties. It has also been shown to have antioxidant, anti-inflammatory, and analgesic activities. These properties make it a promising candidate for drug development.
Propiedades
Fórmula molecular |
C17H16N4O |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
2//'-amino-2-oxospiro[1H-indole-3,4//'-5,6,7,8-tetrahydro-1H-quinoline]-3//'-carbonitrile |
InChI |
InChI=1S/C17H16N4O/c18-9-12-15(19)20-13-7-3-1-5-10(13)17(12)11-6-2-4-8-14(11)21-16(17)22/h2,4,6,8,20H,1,3,5,7,19H2,(H,21,22) |
Clave InChI |
UEFORZGSFUXVKK-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2)N)C#N |
SMILES canónico |
C1CCC2=C(C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)



![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)
![butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B241241.png)

![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)
![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B241254.png)

![(3Z)-4-(4-ethylphenyl)-5-(3-hydroxypropyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B241269.png)
![N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B241276.png)